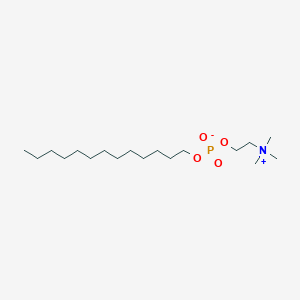
5-(Naphthalen-1-yl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Naphthalen-1-yl)nicotinic acid (5-NNA) is an organic compound derived from naphthalene, a hydrocarbon found in crude oil and coal tar. It is a derivative of nicotinic acid, an important component of the vitamin B3, and is an important intermediate in the synthesis of other compounds. 5-NNA is widely used in scientific research and has a wide range of applications, including as a reagent in organic synthesis, as a fluorescent probe, as a fluorescent indicator, as a fluorescent dye, and as a fluorescent tag.
Scientific Research Applications
5-(Naphthalen-1-yl)nicotinic acid, 95% is widely used in scientific research, particularly in the fields of organic synthesis, biochemistry, and pharmacology. It can be used as a fluorescent tag to identify and track proteins, and as a fluorescent indicator in biochemical assays. It can also be used as a fluorescent probe to study the structure and function of proteins, and as a fluorescent dye to visualize cellular structures.
Mechanism of Action
The mechanism of action of 5-(Naphthalen-1-yl)nicotinic acid, 95% is not well understood. However, it is believed to act as a fluorescent probe by binding to certain proteins, and as a fluorescent indicator by binding to certain enzymes. It is also believed to interact with certain enzymes, such as cytochrome P450, to affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(Naphthalen-1-yl)nicotinic acid, 95% are not well understood. However, it is believed to interact with certain proteins and enzymes, which may affect their activity. It is also believed to interact with certain hormones and neurotransmitters, which may affect their levels in the body.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(Naphthalen-1-yl)nicotinic acid, 95% in lab experiments is its versatility. It can be used as a fluorescent tag, fluorescent indicator, fluorescent dye, and fluorescent probe, providing researchers with a wide range of options for studying proteins and enzymes. However, its use is limited by its toxicity, as it can be harmful if inhaled, ingested, or absorbed through the skin.
Future Directions
In the future, 5-(Naphthalen-1-yl)nicotinic acid, 95% may be used to study a variety of biological processes, such as the regulation of gene expression, the regulation of cell proliferation, and the regulation of cell death. It may also be used to study the effects of drugs on the body, as well as to develop new drugs. Additionally, it may be used to develop fluorescent probes for imaging cells and tissues, as well as for detecting and quantifying proteins and enzymes. Finally, it may be used to develop new fluorescent dyes and fluorescent tags for use in scientific research.
Synthesis Methods
The synthesis of 5-(Naphthalen-1-yl)nicotinic acid, 95% can be achieved through a variety of methods. Common methods include the oxidation of naphthalene with nitric acid, the reaction of naphthalene with sodium nitrite, or the reaction of naphthalene with sodium hypochlorite. A newer method involves the direct reaction of naphthalene with acetic anhydride, followed by hydrolysis with aqueous sodium hydroxide.
properties
IUPAC Name |
5-naphthalen-1-ylpyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2/c18-16(19)13-8-12(9-17-10-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-10H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHOTVWKSCLVDHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=CN=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














